molecular formula C12H23NO3 B1390182 tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate CAS No. 792913-83-8

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Cat. No.: B1390182
CAS No.: 792913-83-8
M. Wt: 229.32 g/mol
InChI Key: JJAVBBNDEUQQSR-UHFFFAOYSA-N
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Description

Tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of n-myristoyltransferase and cd38 inhibitors .

Biochemical Pathways

Given its potential role in the synthesis of n-myristoyltransferase and cd38 inhibitors , it may be involved in lipid modification and calcium signaling pathways.

Result of Action

If it acts as a precursor in the synthesis of n-myristoyltransferase and cd38 inhibitors , its action could potentially lead to the inhibition of these enzymes, affecting lipid modification and calcium signaling in cells.

Biological Activity

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a chemical compound notable for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 792913-83-8

The compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexanol derivative. Its structure allows for various chemical reactions, including hydrolysis and nucleophilic substitution, making it a versatile compound in organic synthesis.

The biological activity of this compound may involve its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action is not fully elucidated; however, preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, potentially influencing metabolic pathways.

In Vitro Studies

Recent studies have explored the protective effects of this compound against neurotoxic agents. For instance:

  • Amyloid Beta Peptide (Aβ) Interaction : In vitro experiments demonstrated that the compound could inhibit the aggregation of Aβ 1-42, a peptide associated with Alzheimer's disease. The compound showed a significant reduction in cell death in astrocytes exposed to Aβ 1-42, indicating a protective effect against oxidative stress and inflammation .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of this compound:

  • Scopolamine Model : In animal models treated with scopolamine, which induces cognitive deficits, this compound exhibited moderate protective effects on cognitive functions. However, the results indicated that while there was some improvement in behavioral outcomes, the bioavailability of the compound in the brain was a limiting factor for its effectiveness .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key characteristics:

Compound NameCAS NumberUnique Features
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate1188475-96-8Contains a methyl group instead of a cyclohexyl ring
N-(4-hydroxycyclohexyl)carbamic acid1188475-96-8Lacks the tert-butyl group, affecting solubility
trans-N-Boc-1,4-diaminocyclohexane1398210-56-7Features two amino groups, enhancing reactivity

These compounds exhibit unique properties that influence their biological activities and potential therapeutic applications.

Study on Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α when astrocytes were exposed to Aβ 1-42. This suggests that the compound may modulate inflammatory responses associated with neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAVBBNDEUQQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50667662, DTXSID401143332
Record name tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792913-83-8, 412293-62-0
Record name 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792913-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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